L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is a deuterated form of L-Lysine hydrochloride. L-Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. The deuterated form, L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride, is used in scientific research to study metabolic pathways and protein dynamics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride involves the incorporation of deuterium atoms into the L-Lysine molecule. This can be achieved through chemical synthesis using deuterated reagents. The process typically involves the following steps:
Starting Material: L-Lysine is used as the starting material.
Deuteration: The hydrogen atoms at specific positions on the L-Lysine molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated L-Lysine is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated L-Lysine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-Lysine are deuterated using deuterated reagents in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.
Conversion to Hydrochloride: The deuterated L-Lysine is converted to its hydrochloride form using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of L-Lysine.
Reduction Products: Alcohol derivatives of L-Lysine.
Substitution Products: Derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of lysine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes.
Mechanism of Action
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride exerts its effects by participating in the same biochemical pathways as non-deuterated L-Lysine. The deuterium atoms do not significantly alter the compound’s biochemical properties but provide a means to trace and study its metabolic fate. The primary molecular targets include enzymes involved in protein synthesis and metabolic pathways where lysine is a substrate or intermediate.
Comparison with Similar Compounds
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can be compared with other deuterated amino acids and non-deuterated L-Lysine:
L-Lysine-13C6,15N2 hydrochloride: Another stable isotope-labeled form of L-Lysine used in similar research applications.
L-Lysine-4,4,5,5-d4 hydrochloride: A partially deuterated form of L-Lysine used in metabolic studies.
L-Arginine-13C6,15N4 hydrochloride: A stable isotope-labeled form of L-Arginine used in metabolic and protein studies.
Uniqueness
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is unique due to its high degree of deuteration, making it particularly useful for detailed metabolic and structural studies. The extensive deuteration provides a distinct mass shift in mass spectrometry, allowing for precise tracking and analysis.
Properties
Molecular Formula |
C6H15ClN2O2 |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |
InChI Key |
BVHLGVCQOALMSV-AIPDENHHSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.